7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride
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Overview
Description
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, contributes to its wide range of applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable acid catalyst . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity . These methods are advantageous for large-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced or modified biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with nucleic acids, disrupting essential biological processes in pathogens.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Another isomer with distinct chemical properties and applications.
1,2,4-Triazolo[3,4-b]pyridazine: Exhibits different biological activities due to variations in ring structure.
Uniqueness
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and carboxylic acid groups contribute to its solubility and ability to form hydrogen bonds, enhancing its interactions with biological targets .
Properties
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMQNXWXXGURSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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